Nojirimycin

Descripción

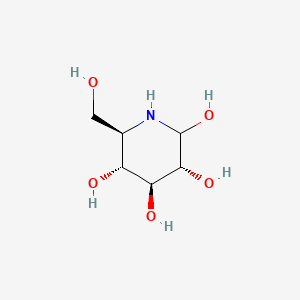

This compound is a natural product found in Streptomyces ficellus with data available.

Structure

3D Structure

Propiedades

Número CAS |

15218-38-9 |

|---|---|

Fórmula molecular |

C6H13NO5 |

Peso molecular |

179.17 g/mol |

Nombre IUPAC |

(3R,4S,5R,6R)-6-(hydroxymethyl)piperidine-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H13NO5/c8-1-2-3(9)4(10)5(11)6(12)7-2/h2-12H,1H2/t2-,3-,4+,5-,6?/m1/s1 |

Clave InChI |

BGMYHTUCJVZIRP-GASJEMHNSA-N |

SMILES |

C(C1C(C(C(C(N1)O)O)O)O)O |

SMILES isomérico |

C([C@@H]1[C@H]([C@@H]([C@H](C(N1)O)O)O)O)O |

SMILES canónico |

C(C1C(C(C(C(N1)O)O)O)O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

5-amino-D-glucose nojirimycin nojirimycin sulfate (2:1) nojirimycin sulfite (1:1) nojirimycin, (alpha)-isome |

Origen del producto |

United States |

Foundational & Exploratory

The Discovery of Nojirimycin from Streptomyces Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nojirimycin, a potent glycosidase inhibitor, represents a cornerstone in the study of carbohydrate-mimicking natural products. Its discovery from soil-dwelling bacteria of the genus Streptomyces marked a significant milestone in the field of glycobiology and drug development. This technical guide provides an in-depth exploration of the history of this compound's discovery, detailing the producing organisms, fermentation and isolation protocols, structural elucidation, and its inhibitory activity. Furthermore, this guide outlines the biosynthetic pathway of this compound and presents key quantitative data in a structured format for ease of reference.

Introduction: The Dawn of Iminosugars

The story of this compound begins in the mid-20th century, a period of intense screening for novel antibiotics from microbial sources. Researchers identified a unique bioactive compound from the fermentation broth of several Streptomyces species, initially noting its antimicrobial properties.[1] This compound, later named this compound, was the first natural product discovered to possess a sugar-like structure with a nitrogen atom replacing the endocyclic oxygen of the pyranose ring, establishing the class of molecules now known as iminosugars or azasugars.[2] This structural feature is the basis for its potent inhibitory activity against a wide range of glycosidases, enzymes crucial for carbohydrate metabolism and glycoprotein processing.

Producing Microorganisms

This compound and its derivatives have been isolated from various Streptomyces species. The initial discoveries were associated with strains isolated from soil samples collected in Japan.[3] Over the years, several species have been identified as this compound producers, including:

-

Streptomyces lavendulae [3]

-

Streptomyces roseochromogenes [1]

-

Streptomyces nojiriensis [1]

-

Streptomyces ficellus [4]

Among these, Streptomyces lavendulae and Streptomyces ficellus have been subjects of fermentation optimization studies to enhance the production of this compound and its more stable derivative, 1-deoxythis compound (DNJ).[4][5]

Fermentation for this compound Production

The production of this compound is typically achieved through submerged fermentation of a producing Streptomyces strain. The composition of the fermentation medium and the culture conditions are critical for maximizing the yield of this secondary metabolite.

Fermentation Media Composition

Several media formulations have been developed to support the growth of Streptomyces and the production of this compound. Below are examples of media used for different species:

Table 1: Fermentation Media for this compound Production

| Component | Streptomyces lavendulae UN-8[5] | Streptomyces nojiriensis JCM 3382[6] | Streptomyces ficellus JCM 4946[4] |

| Carbon Source | Glucose (5 g/L) | Glucose (5 g/L) | Glucose (13.6 g/L), Soluble Starch (40 g/L) |

| Nitrogen Source | Yeast Extract (10 g/L), KNO₃ (0.5 g/L) | Yeast Extract (10 g/L), KNO₃ (0.5 g/L) | Marine Broth Components |

| Minerals | K₂HPO₄·3H₂O (0.5 g/L), NaCl (0.5 g/L), MgSO₄·7H₂O (0.5 g/L) | K₂HPO₄ (0.5 g/L), MgSO₄·7H₂O (0.5 g/L), NaCl (0.5 g/L) | - |

| pH | 7.3 ± 0.1 | Not specified | 7.3 |

Experimental Protocol: Fermentation of Streptomyces ficellus

This protocol is based on a study that reported significantly enhanced this compound production.[4]

-

Seed Culture Preparation: Inoculate a loopful of Streptomyces ficellus from a slant into a 100 mL flask containing 30 mL of seed medium (e.g., Yeast Malt Extract Broth). Incubate at 28°C for 2-3 days on a rotary shaker at 180-200 rpm.

-

Production Culture: Inoculate a 1 L flask containing 400 mL of production medium (Marine Broth supplemented with glucose and soluble starch) with a 1% (v/v) seed culture.

-

Incubation: Incubate the production culture for 4-7 days at 28°C on a rotary shaker at 200 rpm.

-

Monitoring: Monitor the production of this compound periodically by taking samples and analyzing them using methods such as Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

Extraction and Purification

The recovery of this compound from the fermentation broth involves a multi-step process to separate it from other metabolites and media components.

Experimental Protocol: Extraction and Purification

This generalized protocol is based on common techniques used for the isolation of polar microbial metabolites.

-

Cell Removal: Centrifuge the fermentation broth at high speed (e.g., 12,000 rpm for 20 minutes) to pellet the mycelia.[6]

-

Clarification: Filter the supernatant through a membrane filter (e.g., 0.22 µm) to remove any remaining cells and solid particles.[4]

-

Ion-Exchange Chromatography:

-

Apply the clarified supernatant to a strong cation exchange resin column (e.g., Dowex 50W X8, H+ form).

-

Wash the column extensively with deionized water to remove unbound impurities.

-

Elute the bound this compound using a gradient of aqueous ammonia (e.g., 0 to 2 M).

-

-

Further Purification:

-

Concentrate the this compound-containing fractions under reduced pressure.

-

For higher purity, subject the concentrated sample to further chromatographic steps, such as silica gel chromatography or preparative High-Performance Liquid Chromatography (HPLC) using a suitable column (e.g., C18 or a polar column like HILIC).

-

Structural Elucidation

The determination of this compound's unique structure was a critical step in its discovery. A combination of spectroscopic techniques was employed to establish its identity as 5-amino-5-deoxy-D-glucopyranose.[3]

Key Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for determining the connectivity of atoms and the stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate molecular weight and elemental composition. Tandem MS (MS/MS) is used to fragment the molecule and gain further structural insights.[2]

-

X-ray Crystallography: This technique provides the definitive three-dimensional structure of the molecule in its crystalline form.[3]

Table 2: Key Spectroscopic Data for this compound

| Technique | Observation | Reference |

| ¹³C NMR (D₂O) | δ (ppm): 74.06, 71.39, 68.25, 61.04, 57.66 | [7] |

| Mass Spec (ESI-MS) | m/z: 180 [M+H]⁺ | [5] |

Glycosidase Inhibitory Activity

This compound is a broad-spectrum inhibitor of glycosidases, with activity against both α- and β-glucosidases, as well as other glycosidases. Its inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC₅₀).

Table 3: Glycosidase Inhibitory Activity of this compound and its Derivatives

| Compound | Enzyme | Source | IC₅₀ (µM) | Reference |

| This compound | α-Glucosidase | Yeast | - | |

| β-Glucosidase | Almonds | - | ||

| α-Mannosidase | Rat Epididymal | - | [3] | |

| 1-Deoxythis compound (DNJ) | α-Glucosidase | Yeast | 222.4 ± 0.50 | [8] |

| α-Glucosidase | Human | 0.04 | [9] | |

| This compound B | α-Mannosidase | Rat Epididymal | Potent Inhibition | [3] |

| β-Glucosidase | Apricot | Potent Inhibition | [3] |

Biosynthesis of this compound in Streptomyces

The biosynthesis of this compound in Streptomyces lavendulae starts from a key intermediate of the glycolysis pathway, fructose-6-phosphate. The proposed pathway involves a series of enzymatic transformations to form the characteristic iminosugar ring.[5]

Proposed Biosynthetic Pathway

The key steps in the biosynthesis of this compound, leading to the formation of 1-deoxythis compound (DNJ), are outlined below.[5]

-

Isomerization: Glucose is converted to fructose-6-phosphate.

-

Amination: An amino group is introduced at the C-2 position of fructose-6-phosphate.

-

Dephosphorylation: The phosphate group at the C-6 position is removed.

-

Oxidation/Reduction and Cyclization: A series of oxidation and reduction steps, followed by an intramolecular cyclization (C2-N-C6), forms the piperidine ring of this compound.

-

Dehydration and Reduction: this compound can be further converted to 1-deoxythis compound (DNJ) through dehydration and reduction steps.

// Nodes Glucose [label="Glucose", fillcolor="#F1F3F4", fontcolor="#202124"]; F6P [label="Fructose-6-phosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate1 [label="Aminated Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNJ [label="1-Deoxythis compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Glucose -> F6P [label="Glycolysis"]; F6P -> Intermediate1 [label="Amination &\nDephosphorylation"]; Intermediate1 -> this compound [label="Oxidation/Reduction\n& Cyclization"]; this compound -> DNJ [label="Dehydration &\nReduction"]; } .dot *Caption: Proposed biosynthetic pathway of this compound and 1-deoxythis compound in Streptomyces.

Experimental Workflows and Logical Relationships

The discovery and characterization of this compound follow a logical workflow common in natural product research.

// Nodes Screening [label="Screening of Streptomyces Strains", fillcolor="#FBBC05", fontcolor="#202124"]; Fermentation [label="Fermentation & Production", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Extraction & Purification", fillcolor="#F1F3F4", fontcolor="#202124"]; Structure [label="Structural Elucidation\n(NMR, MS, X-ray)", fillcolor="#F1F3F4", fontcolor="#202124"]; Activity [label="Biological Activity Testing\n(Glycosidase Inhibition)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lead [label="Lead Compound for\nDrug Development", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Screening -> Fermentation; Fermentation -> Extraction; Extraction -> Structure; Extraction -> Activity; Structure -> Activity; Activity -> Lead; } .dot *Caption: General workflow for the discovery and development of this compound.

Conclusion

The discovery of this compound from Streptomyces species opened up a new field of research into iminosugars and their therapeutic potential. As a potent glycosidase inhibitor, this compound and its derivatives continue to be valuable tools for studying carbohydrate-related biological processes and serve as lead compounds for the development of drugs for various diseases, including diabetes and viral infections. The methodologies outlined in this guide provide a comprehensive overview for researchers aiming to work with this fascinating and important class of natural products.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel glycosidase inhibitors, this compound B and D-mannonic-delta-lactam. Isolation, structure determination and biological property - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enhanced production of this compound via Streptomyces ficellus cultivation using marine broth and inhibitory activity of the culture for seeds of parasitic weeds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Strategy to Regulate 1-Deoxythis compound Production Based on Its Biosynthetic Pathway in Streptomyces lavendulae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. EP0423099A1 - Synthesis of this compound derivatives - Google Patents [patents.google.com]

- 8. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxythis compound derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-deoxythis compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Nojirimycin: A Technical Guide to a Natural Iminosugar and Glucose Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nojirimycin, a naturally occurring iminosugar, stands as a pivotal molecule in the field of glycoscience and therapeutic development. As a potent inhibitor of α- and β-glucosidases, its structural resemblance to D-glucose allows it to interfere with a wide range of biological processes involving carbohydrate metabolism. This technical guide provides a comprehensive overview of this compound, encompassing its chemical properties, biological activity, and the molecular pathways it modulates. Detailed experimental protocols for its isolation, synthesis, and enzymatic assays are presented, alongside quantitative data on its inhibitory efficacy. Furthermore, this document elucidates the signaling cascades affected by this compound and its derivatives, with a particular focus on their therapeutic implications in diabetes and lysosomal storage diseases.

Introduction

This compound is a polyhydroxylated piperidine alkaloid, structurally analogous to D-glucose, where the endocyclic oxygen is replaced by a nitrogen atom.[1] This substitution is the basis for its potent inhibitory activity against a broad spectrum of glucosidases. First isolated from Streptomyces species, this compound and its more stable derivative, 1-deoxythis compound (DNJ), have garnered significant attention for their therapeutic potential.[2] Their ability to competitively inhibit enzymes that process carbohydrates makes them valuable tools for studying cellular processes and promising candidates for drug development.

Chemical and Physical Properties

This compound's structure as a glucose analog is central to its biological function. The presence of the nitrogen atom in the ring allows it to mimic the transition state of the glycosidic bond cleavage, leading to tight binding to the active site of glucosidases.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (2R,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol | [3] |

| Molecular Formula | C6H13NO4 | [3] |

| Molecular Weight | 163.17 g/mol | [3] |

| Appearance | White solid | |

| Solubility | Soluble in water | |

| Synonyms | 5-amino-5-deoxy-D-glucopyranose, Moranoline | [2][3] |

Mechanism of Action and Biological Activity

This compound and its derivatives are competitive inhibitors of α- and β-glucosidases.[4] This inhibition delays the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine, thereby reducing postprandial hyperglycemia.

Quantitative Inhibitory Activity

The inhibitory potency of this compound and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values vary depending on the specific enzyme and the assay conditions.

Table 2: Inhibitory Activity of this compound and its Derivatives against α-Glucosidase

| Compound | Enzyme Source | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |

| This compound | Apricot emulsin (β-glucosidase) | 7.9 | 5.5 | Competitive | [4] |

| This compound | Trichoderma viride (β-glucosidase) | 5.0 | - | Competitive | [4] |

| 1-Deoxythis compound (DNJ) | Saccharomyces cerevisiae | 8.15 ± 0.12 | - | - | [5] |

| 1-Deoxythis compound (DNJ) | Saccharomyces cerevisiae | 222.4 ± 0.50 | - | - | [6] |

| N-Nonyl-deoxythis compound (NN-DNJ) | Acid α-glucosidase | 0.42 | - | - | [7] |

| N-Alkyl-DNJ Derivative 43 | Saccharomyces cerevisiae | 30.0 ± 0.6 | 10 | Competitive | [6][8] |

| N-Alkyl-DNJ Derivative 40 | Saccharomyces cerevisiae | 160.5 ± 0.60 | 52 | Competitive | [6][8] |

| N-Alkyl-DNJ Derivative 34 | Saccharomyces cerevisiae | - | 150 | Competitive | [6][8] |

| DNJ-Chrysin Derivative 6 | Saccharomyces cerevisiae | 0.51 ± 0.02 | 0.21 | Mixed | [5] |

Signaling Pathways Modulated by this compound Derivatives

The biological effects of this compound and its derivatives extend to the modulation of key cellular signaling pathways, with significant therapeutic implications.

Insulin Signaling Pathway

1-Deoxythis compound (DNJ) has been shown to improve insulin sensitivity by activating the PI3K/AKT signaling pathway in skeletal muscle.[9] This leads to the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, enhancing glucose uptake from the bloodstream.[9]

Lysosomal Storage Disorders: Substrate Reduction Therapy

In lysosomal storage diseases such as Tay-Sachs and Gaucher disease, genetic defects lead to the accumulation of specific substrates within lysosomes.[10][11] N-butyldeoxythis compound (NB-DNJ), a derivative of DNJ, is used as a substrate reduction therapy.[12] It inhibits glucosylceramide synthase, the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids.[12] By reducing the production of these substrates, NB-DNJ helps to alleviate their accumulation in lysosomes.[10][11]

Biosynthesis of this compound

The biosynthesis of this compound in Streptomyces species is believed to start from glucose.[13][14] The proposed pathway involves a series of enzymatic reactions including transamination, dephosphorylation, oxidation, and cyclization.[13]

Experimental Protocols

Isolation of this compound from Streptomyces Culture

This protocol is a general guideline for the isolation of this compound from a culture of a producing Streptomyces strain, such as S. nojiriensis.[2][15]

-

Culture and Harvest: Culture the Streptomyces strain in a suitable medium (e.g., YM medium) for several days.[13] Harvest the culture broth by centrifugation to separate the mycelia from the supernatant.

-

Cation-Exchange Chromatography: Apply the supernatant to a cation-exchange resin column (e.g., Dowex 50W, H+ form). Wash the column with deionized water to remove unbound components.

-

Elution: Elute the bound this compound from the column using a gradient of aqueous ammonia.

-

Concentration and Purification: Concentrate the fractions containing this compound under reduced pressure. Further purify the crude this compound by column chromatography on silica gel or cellulose.

-

Characterization: Confirm the identity and purity of the isolated this compound using techniques such as NMR spectroscopy and mass spectrometry.

Chemical Synthesis of this compound

The chemical synthesis of this compound often starts from readily available carbohydrates like D-glucose. One common strategy involves the introduction of a nitrogen atom at the C-5 position and subsequent cyclization. The following is a generalized multi-step synthetic route.[16][17]

-

Protection of Hydroxyl Groups: Protect the hydroxyl groups of the starting carbohydrate, for example, 2,3,4,6-tetra-O-benzyl-D-glucopyranose.[17]

-

Introduction of a Leaving Group at C-5: Introduce a good leaving group, such as a triflate, at the C-5 position.

-

Nucleophilic Substitution with Azide: Displace the leaving group with an azide ion (N3-) to introduce the nitrogen functionality with inversion of stereochemistry.[16]

-

Reduction of the Azide: Reduce the azide group to a primary amine.

-

Deprotection and Cyclization: Remove the protecting groups, which can be followed by spontaneous or induced cyclization to form the piperidine ring of this compound.

-

Purification: Purify the final product using chromatographic techniques.

In Vitro α-Glucosidase Inhibition Assay

This colorimetric assay is commonly used to determine the inhibitory activity of compounds like this compound against α-glucosidase.[5]

-

Reagents and Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

Phosphate buffer (e.g., 0.1 M, pH 6.8)

-

Test compound (this compound) dissolved in a suitable solvent

-

96-well microplate

-

Microplate reader

-

-

Assay Procedure:

-

Prepare serial dilutions of the test compound in the phosphate buffer.

-

In a 96-well plate, add a defined volume of the α-glucosidase solution to each well containing the test compound or a control (buffer only).

-

Pre-incubate the plate at a specified temperature (e.g., 37°C) for a set time (e.g., 10 minutes).

-

Initiate the reaction by adding the pNPG substrate solution to all wells.

-

Incubate the plate at the same temperature for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding a basic solution, such as 0.1 M sodium carbonate.

-

Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Conclusion

This compound and its derivatives represent a fascinating class of natural products with significant therapeutic potential. Their ability to act as glucose analogs and inhibit key enzymes in carbohydrate metabolism has paved the way for their investigation in the management of type 2 diabetes and certain lysosomal storage diseases. The detailed understanding of their mechanism of action, biosynthetic pathways, and the signaling cascades they modulate, as outlined in this guide, provides a solid foundation for further research and development in this promising area of medicinal chemistry and pharmacology. The experimental protocols provided herein offer practical guidance for researchers aiming to explore the properties and applications of these remarkable iminosugars.

References

- 1. Effects of the glucosidase inhibitors this compound and deoxythis compound on the biosynthesis of membrane and secretory glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Streptomyces nojiriensis - Wikipedia [en.wikipedia.org]

- 3. Effect of 1-Deoxythis compound on insulin resistance in prediabetic mice based on next-generation sequencing and intestinal microbiota study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxythis compound–chrysin as a potent α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxythis compound derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl-deoxythis compound derivatives as potential α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1-Deoxythis compound Alleviates Insulin Resistance via Activation of Insulin Signaling PI3K/AKT Pathway in Skeletal Muscle of db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prevention of lysosomal storage in Tay-Sachs mice treated with N-butyldeoxythis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Substrate reduction therapy for lysosomal storage diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Genome Analysis of Streptomyces nojiriensis JCM 3382 and Distribution of Gene Clusters for Three Antibiotics and an Azasugar across the Genus Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. EP0423099A1 - Synthesis of this compound derivatives - Google Patents [patents.google.com]

- 17. Synthesis of (+)-nojirimycin from 2,3,4,6-tetra-O-benzyl-D-glucopyranose - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

The Nojirimycin Biosynthesis Pathway in Bacteria: A Technical Guide for Researchers

December 14, 2025

Introduction

Nojirimycin and its derivative, 1-deoxythis compound (DNJ), are potent alpha-glucosidase inhibitors with significant therapeutic potential in the management of diabetes, viral infections, and certain cancers.[1][2][3] These iminosugars are naturally produced by various bacteria, primarily from the genera Streptomyces and Bacillus.[4][5][6] Understanding the biosynthetic pathway of this compound in these microorganisms is crucial for the metabolic engineering of high-yielding strains and the development of novel therapeutic agents. This technical guide provides an in-depth overview of the core biosynthetic pathway of this compound in bacteria, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the pathway for enhanced comprehension.

The Core Biosynthetic Pathway

The biosynthesis of this compound in bacteria commences with a sugar phosphate from the central carbon metabolism, typically fructose-6-phosphate, derived from glucose.[4][5] The pathway proceeds through a series of enzymatic reactions including transamination, dephosphorylation, oxidation, cyclization, dehydration, and reduction to yield this compound and its derivatives.[4][5][7] While the general steps are conserved, the specific enzymes and intermediates can vary between different bacterial species.

A key intermediate in the pathway is 2-amino-2-deoxy-D-mannitol (ADM).[4][8][9] The biosynthesis of DNJ, a more stable and well-studied derivative, is thought to proceed through this compound as an intermediate.[8][9] The conversion of this compound to 1-deoxythis compound involves dehydration and reduction steps.[7]

Key Genes and Enzymes

Several key genes and the enzymes they encode have been identified as being central to the this compound biosynthesis pathway, particularly in Bacillus subtilis and Streptomyces species. A putative operon consisting of gabT1, yktc1, and gutB1 has been identified in Bacillus subtilis and is directly involved in DNJ biosynthesis.[1] Homologous genes have been found in various Streptomyces species.[8][9][10][11][12]

The primary enzymes and their functions are:

-

Transaminase (GabT1/AspC): Catalyzes the initial amination step, converting a sugar phosphate into an amino sugar derivative.[1][7][13]

-

Phosphatase (YktC1/MJ0374): Removes the phosphate group from the amino sugar phosphate intermediate.[1][7][13]

-

Oxidoreductase/Dehydrogenase (GutB1/FrmA/AdhD): Involved in the oxidation and cyclization steps leading to the formation of the iminosugar ring structure.[1][7][13]

Quantitative Data on this compound Biosynthesis

The production of this compound and its derivatives can be significantly influenced by fermentation conditions and the genetic background of the producing strain. The following tables summarize some of the reported quantitative data on the enhancement of DNJ production.

| Producing Strain | Supplement/Condition | DNJ Titer | Fold Increase | Reference |

| Streptomyces lavendulae | Sodium citrate (5 g/L), sorbose (1 g/L), iodoacetic acid (50 mg/L), and glucose (7 g/L) | 296.56 mg/L | 3.3 | [4][5][14] |

| Streptomyces lavendulae | 3.00 mg/mL mulberry seed polysaccharide extract | 27.19 µg/mL | 8.55 | [13] |

| Bacillus amyloliquefaciens AS385 | Sorbitol supplementation | 460 mg/L | Not specified | [6] |

Experimental Protocols

This section details the methodologies for key experiments used in the study of the this compound biosynthesis pathway.

Fermentation for this compound Production

Objective: To cultivate bacterial strains for the production of this compound and its derivatives.

Protocol:

-

Prepare the appropriate fermentation medium. For Streptomyces lavendulae, a suitable medium consists of (per liter): 10 g yeast extract, 5 g glucose, 1 g sorbose, 5 g sodium citrate, 0.5 g NaCl, 0.5 g KNO₃, 0.5 g K₂HPO₄·3H₂O, and 0.5 g MgSO₄·7H₂O.[4][5] The initial pH should be adjusted to 7.30 ± 0.10.[4][5]

-

Inoculate the fermentation medium with a fresh culture of the producing strain.

-

Incubate the culture under aerobic conditions at an appropriate temperature (e.g., 28-30°C for Streptomyces) with shaking for a specified period (e.g., 3-5 days).[5]

-

For enhanced production in S. lavendulae, add supplements at specific time points during fermentation: 5 g/L sodium citrate and 1 g/L sorbose at 0 hours, 50 mg/L iodoacetic acid at 20 hours, and 7 g/L glucose at 26 hours.[4][5][14]

-

Harvest the culture broth for the extraction and analysis of this compound and its derivatives.

Extraction and Quantification of this compound and Intermediates by HILIC-MS/MS

Objective: To extract and quantify polar metabolites like this compound and its biosynthetic intermediates from the fermentation broth.

Protocol:

-

Sample Preparation:

-

Centrifuge the fermentation broth to separate the supernatant from the bacterial cells.

-

Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.

-

-

Chromatographic Separation:

-

Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column for the separation of polar compounds.

-

The mobile phase typically consists of a gradient of acetonitrile and water with a small amount of an additive like ammonium formate to improve peak shape and ionization.

-

-

Mass Spectrometry Detection:

-

Couple the HILIC system to a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Monitor for the specific mass-to-charge ratios (m/z) of the target compounds:

-

-

Quantification:

-

Generate a standard curve using commercially available standards of the target compounds.

-

Quantify the concentration of each compound in the samples by comparing their peak areas to the standard curve.

-

Visualizing the this compound Biosynthesis Pathway

The following diagrams, generated using the DOT language, illustrate the core biosynthetic pathway of this compound and the experimental workflow for its analysis.

Caption: The core biosynthetic pathway of this compound in bacteria.

Caption: Experimental workflow for this compound analysis.

Conclusion

The biosynthesis of this compound in bacteria is a complex and fascinating pathway with significant implications for biotechnology and medicine. While the core steps have been elucidated, further research is needed to fully understand the regulatory mechanisms and the diversity of enzymes involved across different bacterial species. The information and protocols provided in this guide offer a solid foundation for researchers aiming to explore and engineer this important metabolic pathway. The continued investigation into this compound biosynthesis will undoubtedly pave the way for the development of improved production strains and novel therapeutic applications.

References

- 1. Identification of the genes involved in 1-deoxythis compound synthesis in Bacillus subtilis MORI 3K-85 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of the glucosidase inhibitors this compound and deoxythis compound on the biosynthesis of membrane and secretory glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Deoxythis compound: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | A Novel Strategy to Regulate 1-Deoxythis compound Production Based on Its Biosynthetic Pathway in Streptomyces lavendulae [frontiersin.org]

- 5. A Novel Strategy to Regulate 1-Deoxythis compound Production Based on Its Biosynthetic Pathway in Streptomyces lavendulae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Production of the α-glycosidase inhibitor 1-deoxythis compound from Bacillus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-Deoxythis compound: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities - Food & Function (RSC Publishing) [pubs.rsc.org]

- 8. Genome Analysis of Streptomyces nojiriensis JCM 3382 and Distribution of Gene Clusters for Three Antibiotics and an Azasugar across the Genus Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Genome Analysis of Streptomyces nojiriensis JCM 3382 and Distribution of Gene Clusters for Three Antibiotics and an Azasugar across the Genus Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. khu.elsevierpure.com [khu.elsevierpure.com]

- 12. researchgate.net [researchgate.net]

- 13. ejbiotechnology.info [ejbiotechnology.info]

- 14. A Novel Strategy to Regulate 1-Deoxythis compound Production Based on Its Biosynthetic Pathway in Streptomyces lavendulae - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Nojirimycin and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nojirimycin, a potent glycosidase inhibitor, and its derivatives represent a significant class of compounds with a broad spectrum of biological activities. As structural mimics of monosaccharides, these iminosugars interfere with carbohydrate-processing enzymes, leading to the modulation of various physiological and pathological processes. This technical guide provides an in-depth overview of the biological activities of this compound and its derivatives, with a focus on their core mechanism as glycosidase inhibitors. It includes a compilation of quantitative inhibitory data, detailed experimental protocols for activity assessment, and visualizations of key signaling pathways affected by these compounds. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics based on the this compound scaffold.

Introduction

This compound is a naturally occurring iminosugar, first isolated from Streptomyces species, in which the ring oxygen of glucose is replaced by a nitrogen atom. This structural modification is key to its biological activity, allowing it to mimic the transition state of glycosidic bond cleavage and thereby inhibit glycosidases. The inherent instability of this compound led to the development of more stable derivatives, most notably 1-deoxythis compound (DNJ), which lacks the hydroxyl group at the anomeric carbon. DNJ and its various N-substituted derivatives have since become the focus of extensive research due to their therapeutic potential in a range of diseases, including diabetes, viral infections, lysosomal storage disorders, and cancer.

This guide will delve into the multifaceted biological activities of this compound and its derivatives, with a primary focus on their well-established role as α-glucosidase inhibitors. We will also explore their impact on other cellular processes and signaling pathways, providing a comprehensive view of their therapeutic promise.

Mechanism of Action: Glycosidase Inhibition

The primary mechanism of action of this compound and its derivatives is the competitive inhibition of glycosidases. These enzymes are crucial for the breakdown of complex carbohydrates into absorbable monosaccharides. By binding to the active site of these enzymes, this compound and its analogs prevent the hydrolysis of their natural substrates.

The protonated nitrogen atom within the iminosugar ring plays a critical role in this inhibition by mimicking the positively charged oxocarbenium-ion-like transition state that forms during the enzymatic cleavage of a glycosidic bond. This mimicry results in a high-affinity interaction with the enzyme's active site, effectively blocking it from processing its natural carbohydrate substrates.

Quantitative Data on Biological Activity

The inhibitory potency of this compound and its derivatives against various glycosidases is a key determinant of their biological activity. This potency is typically quantified by the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). The following tables summarize the reported inhibitory activities of selected this compound derivatives against α-glucosidase.

Table 1: α-Glucosidase Inhibitory Activity of N-Alkyl-1-deoxythis compound Derivatives

| Compound | N-Alkyl Substituent | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type |

| Acarbose (Standard) | - | 822.0 ± 1.5 | - | - |

| 1-Deoxythis compound (DNJ) | H | 222.4 ± 0.5 | - | - |

| Compound 34 | -(CH₂)₂-Ph | 280.0 ± 0.8 | 150 | Competitive |

| Compound 40 | -(CH₂)₂-Ph(3-OMe, 4-OH) | 160.5 ± 0.6 | 52 | Competitive |

| Compound 43 | -(CH₂)₄-Ph(3-OMe, 4-OH) | 30.0 ± 0.6 | 10 | Competitive |

Table 2: α-Glucosidase Inhibitory Activity of 1-Deoxythis compound-Chrysin Derivatives

| Compound | Linker | IC₅₀ (µM) | Inhibition Type |

| 1-Deoxythis compound (DNJ) | - | 8.15 ± 0.12 | Competitive |

| Compound 4 | -(CH₂)₅- | 2.37 ± 0.05 | Mixed |

| Compound 5 | -(CH₂)₇- | 1.29 ± 0.03 | Mixed |

| Compound 6 | -(CH₂)₁₁- | 0.51 ± 0.02 | Mixed |

Key Signaling Pathways Modulated by this compound Derivatives

Beyond direct enzyme inhibition, this compound derivatives have been shown to modulate critical cellular signaling pathways, contributing to their diverse biological effects.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immune responses, and cell survival. This compound has been reported to suppress inflammation by inhibiting the activation of the NF-κB pathway in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition is thought to occur through the suppression of IκBα phosphorylation, which prevents the nuclear translocation of the p65 subunit of NF-κB.

Unfolded Protein Response (UPR) Pathway

The Unfolded Protein Response (UPR) is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Inhibition of α-glucosidases I and II by deoxythis compound and its derivatives disrupts the proper folding of glycoproteins, leading to ER stress and activation of the UPR. The UPR is mediated by three main sensor proteins: PERK, IRE1α, and ATF6.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of this compound and its derivatives.

In Vitro α-Glucosidase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of test compounds against α-glucosidase using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Test compounds (this compound derivatives)

-

Acarbose (positive control)

-

Potassium phosphate buffer (0.1 M, pH 6.8)

-

Sodium carbonate (Na₂CO₃) solution (0.1 M)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of α-glucosidase in potassium phosphate buffer.

-

Prepare a stock solution of pNPG in potassium phosphate buffer.

-

Prepare serial dilutions of the test compounds and acarbose in potassium phosphate buffer.

-

-

Assay in 96-Well Plate:

-

Add 50 µL of potassium phosphate buffer to the blank wells.

-

Add 50 µL of the test compound or acarbose solutions at various concentrations to the sample wells.

-

Add 50 µL of the α-glucosidase solution to all wells except the blank.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the pNPG solution to all wells.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 100 µL of 0.1 M Na₂CO₃ solution to all wells.

-

-

Measurement and Analysis:

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Plaque Reduction Assay for Antiviral Activity

This protocol outlines a method to determine the antiviral efficacy of this compound derivatives by quantifying the reduction in viral plaques.

Materials:

-

Susceptible host cell line

-

Lytic virus stock

-

Test compounds (this compound derivatives)

-

Cell culture medium (with and without serum)

-

Semi-solid overlay medium (e.g., containing agarose or methylcellulose)

-

Phosphate-buffered saline (PBS)

-

Fixing solution (e.g., 10% formalin)

-

Staining solution (e.g., 0.1% Crystal Violet)

-

6-well or 24-well cell culture plates

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

-

Virus and Compound Preparation:

-

Prepare serial dilutions of the test compound in serum-free medium.

-

Dilute the virus stock to a concentration that produces a countable number of plaques.

-

-

Infection:

-

Wash the cell monolayer with PBS.

-

In separate tubes, mix the diluted virus with each concentration of the test compound and incubate for 1 hour at 37°C.

-

Infect the cell monolayers with the virus-compound mixtures.

-

-

Overlay and Incubation:

-

After a 1-2 hour adsorption period, remove the inoculum and add the semi-solid overlay medium.

-

Incubate the plates at 37°C in a CO₂ incubator until plaques are visible (typically 2-10 days).

-

-

Plaque Visualization and Counting:

-

Fix the cells with the fixing solution.

-

Remove the overlay and stain the cell monolayer with Crystal Violet.

-

Wash the wells to remove excess stain and allow to air dry.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

-

Determine the IC₅₀ value, the concentration that reduces the plaque number by 50%.

-

Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol describes a cell-based assay to evaluate the anti-inflammatory effects of this compound derivatives by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Lipopolysaccharide (LPS)

-

Test compounds (this compound derivatives)

-

Cell culture medium (e.g., DMEM)

-

Griess reagent

-

MTT or similar cell viability assay kit

-

96-well cell culture plates

Procedure:

-

Cell Seeding and Treatment:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

-

Nitric Oxide Measurement:

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent according to the manufacturer's instructions.

-

Measure the absorbance at 540 nm to determine the nitrite concentration, which reflects NO production.

-

-

Cell Viability Assay:

-

Perform an MTT assay on the remaining cells to assess the cytotoxicity of the test compounds.

-

-

Data Analysis:

-

Calculate the percentage of NO production inhibition for each compound concentration relative to the LPS-stimulated control.

-

Ensure that the observed inhibition is not due to cytotoxicity by analyzing the cell viability data.

-

Conclusion

This compound and its derivatives stand out as a versatile class of bioactive compounds with significant therapeutic potential. Their primary mechanism of action, the inhibition of glycosidases, has been well-established and provides a strong foundation for their application in managing diseases characterized by aberrant carbohydrate metabolism, such as type 2 diabetes. Furthermore, their ability to modulate key cellular signaling pathways, including the NF-κB and UPR pathways, opens up exciting avenues for their use in treating inflammatory diseases, viral infections, and certain cancers. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals, facilitating further exploration and optimization of this compound-based therapeutics. Continued investigation into the structure-activity relationships and in vivo efficacy of these compounds will be crucial in translating their promising biological activities into clinically effective treatments.

An In-depth Technical Guide to Nojirimycin and its Relationship with 1-Deoxynojirimycin (DNJ)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of nojirimycin and its more stable derivative, 1-deoxythis compound (DNJ). Both are potent iminosugar inhibitors of α-glucosidases, with significant therapeutic potential. This document details their chemical relationship, biosynthetic pathways, and mechanisms of action. Quantitative data on their inhibitory activities are presented in tabular format for comparative analysis. Detailed experimental protocols for their synthesis, extraction, and biological evaluation are provided to facilitate further research. Additionally, key signaling pathways modulated by these compounds, including the NF-κB and Unfolded Protein Response (UPR) pathways, are visualized using Graphviz diagrams to elucidate their cellular effects.

Introduction

This compound and 1-deoxythis compound (DNJ) are members of the iminosugar class of compounds, which are carbohydrate analogues where the endocyclic oxygen atom is replaced by a nitrogen atom.[1] This structural modification allows them to mimic the transition state of glycoside hydrolysis, leading to potent inhibition of glycosidase enzymes.[1] this compound was the first of this class to be discovered, isolated from Streptomyces species.[2] However, its inherent instability due to a hemiaminal group at the C-1 position has limited its direct therapeutic application.[1] The reduction of this compound yields the more stable and clinically relevant compound, 1-deoxythis compound (DNJ).[3] DNJ is a potent α-glucosidase inhibitor and is found naturally in mulberry leaves (Morus alba) and is also produced by various microorganisms.[3][4] This guide explores the intricate relationship between these two molecules, their biological activities, and the experimental methodologies used to study them.

Chemical Structures and Relationship

This compound is 5-amino-5-deoxy-D-glucopyranose. The presence of a hydroxyl group at the anomeric carbon (C-1) makes it a hemiaminal, which is unstable in aqueous solutions.[1] 1-Deoxythis compound is the reduced and more stable form of this compound, lacking the hydroxyl group at the C-1 position.[3] This seemingly minor structural difference significantly enhances the stability of DNJ, making it a more viable candidate for therapeutic development.[1]

Biosynthesis

The biosynthesis of this compound and subsequently DNJ has been studied in both plants and microorganisms, with glucose being a primary precursor.

In Microorganisms (e.g., Bacillus, Streptomyces):

The biosynthesis of DNJ in microbes like Bacillus subtilis and Streptomyces lavendulae begins with D-glucose.[5] The pathway involves the following key steps:

-

Conversion of D-glucose to fructose-6-phosphate.

-

Transamination, dephosphorylation, and other modifications to form 2-amino-2-deoxy-D-mannitol (ADM).

-

Oxidation and cyclization of ADM to yield this compound.

-

Dehydration and reduction of this compound to produce 1-deoxythis compound.[5][6]

In Plants (e.g., Morus alba):

The biosynthetic pathway in plants is less understood but is also believed to start from glucose. The proposed pathway involves the formation of 2-amino-2-deoxy-D-mannitol (ADM) as a key intermediate, which is then converted to DNJ.[7]

Mechanism of Action: α-Glucosidase Inhibition

The primary mechanism of action for both this compound and DNJ is the competitive inhibition of α-glucosidases.[8] These enzymes are located in the brush border of the small intestine and are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting these enzymes, this compound and DNJ delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.[8]

The protonated nitrogen atom in the iminosugar ring mimics the positively charged oxocarbenium-ion-like transition state of the glycosidic bond cleavage.[8] This allows for high-affinity binding to the active site of the enzyme, effectively blocking access to the natural substrate.

Quantitative Data: Inhibitory Activity

The inhibitory potency of this compound and DNJ against various glucosidases is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize some of the reported IC50 values. It is important to note that these values can vary depending on the enzyme source and assay conditions.

Table 1: IC50 Values of this compound against Glucosidases

| Enzyme Source | Glucosidase Type | IC50 | Reference |

| Calf Liver Microsomes | Oligosaccharide-glucosidase | 0.16 mM | [9] |

Table 2: IC50 Values of 1-Deoxythis compound (DNJ) against Glucosidases

| Enzyme Source | Glucosidase Type | IC50 | Reference |

| Yeast | α-Glucosidase | 0.297 µg/mL | [8] |

| Not Specified | α-Glucosidase | 222.4 ± 0.5 µM | [10] |

| Not Specified | α-Glucosidase | 8.15 ± 0.12 µM | [7] |

| Calf Liver Microsomes | Oligosaccharide-glucosidase | 2 µM | [9] |

| ER | α-Glucosidase I | 20 µM | [11] |

| ER | α-Glucosidase II | 2 µM | [11] |

Experimental Protocols

Synthesis of 1-Deoxythis compound from this compound (Reduction)

This protocol outlines the conceptual steps for the chemical reduction of this compound to 1-deoxythis compound, a method historically used for its synthesis.[3]

Materials:

-

This compound

-

Sodium borohydride (NaBH₄) or other suitable reducing agent

-

Methanol or other appropriate solvent

-

Hydrochloric acid (HCl) for pH adjustment

-

Sodium hydroxide (NaOH) for neutralization

-

Silica gel for column chromatography

-

Appropriate eluents for chromatography

Procedure:

-

Dissolve this compound in methanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the solution while stirring. The reaction is typically exothermic.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully add HCl to quench the excess NaBH₄ and adjust the pH to acidic.

-

Neutralize the solution with NaOH.

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting residue using silica gel column chromatography to obtain pure 1-deoxythis compound.

Extraction of this compound from Streptomyces Culture

This protocol provides a general procedure for the extraction and purification of this compound from a Streptomyces fermentation broth.[2][12]

Materials:

-

Fermentation broth of a this compound-producing Streptomyces strain (e.g., S. nojiriensis)

-

Acetone (70% v/v)

-

Filter paper

-

Rotary evaporator

-

Cation exchange resin

-

Ammonia solution for elution

-

Lyophilizer

Procedure:

-

Grow the Streptomyces strain in a suitable liquid medium to allow for this compound production.

-

Separate the mycelia from the culture broth by centrifugation.

-

Extract the mycelial pellet with 70% acetone.

-

Filter the extract to remove cell debris.

-

Concentrate the filtrate using a rotary evaporator.

-

Apply the concentrated extract to a cation exchange resin column.

-

Wash the column with deionized water to remove unbound impurities.

-

Elute the bound this compound from the resin using a dilute ammonia solution.

-

Collect the fractions containing this compound, as determined by a suitable analytical method (e.g., bioassay or chromatography).

-

Lyophilize the pooled fractions to obtain purified this compound.

Extraction of 1-Deoxythis compound from Mulberry Leaves

This protocol describes a common method for extracting DNJ from dried mulberry leaves.

Materials:

-

Dried mulberry leaf powder

-

0.05 M Hydrochloric acid (HCl)

-

Centrifuge

-

pH meter

-

Potassium borate buffer (0.4 M, pH 8.5)

-

9-fluorenylmethyl chloroformate (FMOC-Cl) solution (5 mM in acetonitrile)

-

Glycine solution (0.1 M)

-

Acetic acid solution (0.1% v/v)

-

Syringe filter (0.45 µm)

-

HPLC system with a fluorescence detector

Procedure:

-

Mix the dried mulberry leaf powder with 0.05 M HCl.

-

Incubate the mixture in a warm water bath (e.g., 70-80°C) for several hours with occasional shaking.

-

Centrifuge the mixture to pellet the solid material.

-

Collect the supernatant and adjust the pH to 8.0.

-

For derivatization, mix a sample of the extract with potassium borate buffer.

-

Add FMOC-Cl solution, mix, and allow the reaction to proceed at room temperature.

-

Quench the reaction by adding glycine solution.

-

Dilute the mixture with 0.1% acetic acid.

-

Filter the derivatized sample through a syringe filter before analysis by HPLC with fluorescence detection.[13]

α-Glucosidase Inhibition Assay

This is a standard in vitro assay to determine the inhibitory activity of compounds like this compound and DNJ against α-glucosidase using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[7][14]

Materials:

-

α-glucosidase enzyme solution

-

p-nitrophenyl-α-D-glucopyranoside (pNPG) solution

-

Phosphate buffer (pH 6.8)

-

Test compounds (this compound or DNJ) at various concentrations

-

Sodium carbonate (Na₂CO₃) solution

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well microplate, add the α-glucosidase solution to each well.

-

Add different concentrations of the test compound to the respective wells. A control well should contain buffer instead of the inhibitor.

-

Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

-

Initiate the enzymatic reaction by adding the pNPG solution to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding Na₂CO₃ solution.

-

Measure the absorbance of the liberated p-nitrophenol at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Signaling Pathways

Beyond their primary role as α-glucosidase inhibitors in the gut, this compound and DNJ can be absorbed and exert systemic effects by modulating intracellular signaling pathways.

This compound and the NF-κB Signaling Pathway

Recent studies have shown that this compound possesses anti-inflammatory properties. It has been demonstrated to suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway in response to inflammatory stimuli like lipopolysaccharide (LPS).[15] The proposed mechanism involves the inhibition of IκBα phosphorylation, which prevents the release and nuclear translocation of the p65 subunit of NF-κB. This, in turn, reduces the expression of pro-inflammatory mediators such as iNOS and COX-2, as well as inflammatory cytokines like IL-6, IL-1β, and TNF-α.[15]

1-Deoxythis compound and the Unfolded Protein Response (UPR)

Inhibition of ER-resident α-glucosidases I and II by DNJ disrupts the proper folding of N-linked glycoproteins, leading to an accumulation of misfolded proteins in the endoplasmic reticulum. This condition, known as ER stress, triggers the Unfolded Protein Response (UPR).[14] The UPR is a cellular stress response that aims to restore ER homeostasis. It is mediated by three main ER membrane-resident sensors: PERK, IRE1α, and ATF6. Activation of these sensors initiates signaling cascades that upregulate the expression of chaperone proteins to assist in protein folding, enhance ER-associated degradation (ERAD) of misfolded proteins, and, if the stress is prolonged, can lead to apoptosis.[14]

Conclusion

This compound and its stable derivative, 1-deoxythis compound, are powerful tools for researchers in the fields of glycobiology, metabolic diseases, and virology. Their ability to potently and competitively inhibit α-glucosidases has led to the development of therapeutic strategies for type 2 diabetes and has shown promise in antiviral applications. The deeper understanding of their modulation of intracellular signaling pathways, such as NF-κB and the UPR, opens new avenues for their potential use in inflammatory diseases and conditions associated with ER stress. This technical guide provides a foundational resource for scientists and professionals engaged in the study and development of these fascinating iminosugars.

References

- 1. Effects of the glucosidase inhibitors this compound and deoxythis compound on the biosynthesis of membrane and secretory glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 1-Deoxythis compound: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Production of the α-glycosidase inhibitor 1-deoxythis compound from Bacillus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 1-deoxythis compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxythis compound–chrysin as a potent α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ingentaconnect.com [ingentaconnect.com]

- 9. Inhibition by this compound and 1-deoxythis compound of microsomal glucosidases from calf liver acting on the glycoprotein oligosaccharides Glc1-3Man9GlcNAc2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxythis compound derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Direct Rel/NF-κB inhibitors: structural basis for mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. This compound suppresses inflammation via regulation of NF-κ B signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on Nojirimycin's Therapeutic Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research into nojirimycin and its derivatives, potent glucosidase inhibitors with significant therapeutic potential. This document outlines their core mechanism of action, summarizes key quantitative data on their inhibitory activities, provides detailed experimental methodologies, and visualizes the critical biological pathways they modulate.

Introduction and Core Mechanism of Action

This compound, a polyhydroxylated piperidine alkaloid first isolated from Streptomyces species, is a powerful inhibitor of both α- and β-glucosidases.[1] Structurally, it is an iminosugar, a carbohydrate analog where the endocyclic oxygen is replaced by a nitrogen atom. This substitution allows this compound and its derivatives to mimic the oxocarbenium ion-like transition state of the glycosidic bond cleavage reaction catalyzed by glucosidases. The protonated nitrogen atom in the iminosugar ring electrostatically stabilizes the negatively charged active site residues of the enzyme, leading to potent, competitive inhibition.

However, the inherent instability of this compound, due to its hemiaminal functionality, has led to a greater focus on its more stable reduced form, 1-deoxythis compound (DNJ). DNJ and its N-alkylated derivatives, such as N-butyl-deoxythis compound (NB-DNJ, Miglustat) and N-hydroxyethyl-DNJ (Miglitol), form the basis of most of the therapeutic research and development in this area.[2]

Quantitative Inhibitory Activity

The therapeutic potential of this compound and its derivatives is directly linked to their ability to inhibit specific glucosidases. The following tables summarize the half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) of key compounds against a range of target enzymes.

| Compound | Enzyme | Source | IC50 (µM) | Reference(s) |

| This compound | Microsomal Glucosidases (Glc3-oligosaccharide hydrolysis) | Calf Liver | 160 | |

| 1-Deoxythis compound (DNJ) | α-Glucosidase | Saccharomyces cerevisiae | 8.15 - 222.4 | [3][4] |

| α-Glucosidase II | Endoplasmic Reticulum | 13 | [2] | |

| Lysosomal Acid α-Glucosidase (GAA) | Human Recombinant | 0.15 | [5] | |

| Maltase | Mouse | - | [6] | |

| Sucrase | - | - | ||

| N-Butyl-DNJ (Miglustat) | α-Glucosidase II | Endoplasmic Reticulum | 16 | [2] |

| Lysosomal β-Glucosidase 1 (GBA1) | Human Recombinant | 74 | [7] | |

| Miglitol | Maltase-Glucoamylase (MGAM) | - | 6 | [8] |

| Compound | Enzyme | Source | Ki (µM) | Inhibition Type | Reference(s) |

| 1-Deoxythis compound Derivative (Compound 43) | α-Glucosidase | Saccharomyces cerevisiae | 10 | Competitive | [4] |

| 1-Deoxythis compound Derivative (Compound 6) | α-Glucosidase | Saccharomyces cerevisiae | 0.21 (Ki), 0.76 (Kis) | Mixed | [3] |

| N-Butyl-DNJ (Miglustat) | Lysosomal β-Glucosidase 1 (GBA1) | Human Recombinant | 34 | Competitive | [7] |

| Miglitol | Maltase-Glucoamylase (MGAM) | - | 1 | - | [8] |

Key Therapeutic Applications and Signaling Pathways

The inhibition of glucosidases by this compound derivatives has pleiotropic effects, leading to therapeutic potential in diverse areas, including viral infections, metabolic diseases, and genetic disorders.

Antiviral Activity: Disruption of Glycoprotein Folding

Many enveloped viruses, including HIV and influenza, rely on the host cell's machinery for the proper folding and maturation of their surface glycoproteins, which are essential for viral entry and budding. This process occurs in the endoplasmic reticulum (ER) and is mediated by the calnexin/calreticulin cycle. This compound derivatives, by inhibiting ER α-glucosidases I and II, prevent the trimming of glucose residues from newly synthesized viral glycoproteins. This leads to improper folding, retention in the ER, and subsequent degradation, thereby reducing the production of infectious viral particles.

Anti-Inflammatory Effects: Regulation of NF-κB Signaling

Recent studies have revealed that this compound can suppress inflammatory responses. In lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), iNOS, COX-2, and various cytokines (PGE₂, IL-6, IL-1β, TNF-α). This anti-inflammatory effect is mediated through the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.

Pharmacological Chaperone Therapy for Lysosomal Storage Diseases

In certain lysosomal storage diseases, such as Pompe disease, mutations in the gene for acid α-glucosidase (GAA) lead to misfolding of the enzyme in the ER and its premature degradation.[7] 1-Deoxythis compound and its derivatives can act as pharmacological chaperones. At sub-inhibitory concentrations, these small molecules bind to the active site of the misfolded GAA, stabilizing its conformation. This allows the mutant enzyme to escape ER-associated degradation and be trafficked correctly to the lysosome, where it can exert some residual catalytic activity.

References

- 1. 1-Deoxythis compound: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring Small-Molecule Inhibitors of Glucosidase II: Advances, Challenges, and Therapeutic Potential in Cancer and Viral Infection [mdpi.com]

- 3. Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxythis compound–chrysin as a potent α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxythis compound derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Dietary 5,6,7-Trihydroxy-flavonoid Aglycones and 1-Deoxythis compound Synergistically Inhibit the Recombinant Maltase-Glucoamylase Subunit of α-Glucosidase and Lower Postprandial Blood Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure–Activity Studies of N‐Butyl‐1‐deoxythis compound (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of iminosugar-based glycosidase inhibitors as drug candidates for SARS-CoV-2 virus via molecular modelling and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

Beyond Mulberry: A Technical Guide to Alternative Natural Sources of Nojirimycin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural production of nojirimycin and its derivatives, powerful alpha-glucosidase inhibitors, from sources other than the common mulberry plant. As interest in these compounds for therapeutic applications in diabetes, viral infections, and rare genetic diseases continues to grow, identifying and optimizing production from alternative, and potentially more efficient, natural sources is of paramount importance. This document provides a consolidated overview of microbial and plant sources, quantitative production data, detailed experimental protocols, and visual representations of the biosynthetic pathway and experimental workflows.

Quantitative Yields of this compound and its Derivatives from Non-Mulberry Sources

The following table summarizes the reported yields of this compound (NJ) and its more stable derivative, 1-deoxythis compound (DNJ), from various microbial and plant sources. This data allows for a comparative analysis of production capabilities, highlighting promising candidates for further research and development.

| Source Organism/Plant | Compound | Yield | Reference |

| Microbial Sources | |||

| Streptomyces ficellus | This compound (NJ) | 710 mg/L | [1] |

| Streptomyces lavendulae | 1-Deoxythis compound (DNJ) | 296.56 mg/L | |

| Streptomyces sp. SID9135 | 1-Deoxythis compound (DNJ) | 640 mg/L | |

| Bacillus amyloliquefaciens AS385 | 1-Deoxythis compound (DNJ) | 460 mg/L | [2] |

| Bacillus subtilis I.247 (mutant) | 1-Deoxythis compound (DNJ) | 773 mg/L | [3] |

| Bacillus spp. | 1-Deoxythis compound (DNJ) | 460–800 mg/L | |

| Plant Sources | |||

| Commelina communis var. hortensis | 1-Deoxythis compound (DNJ) | 0.020 - 0.054% (dry weight) | [4] |

| Commelina communis | 1-Deoxythis compound (DNJ) | 0.019 - 0.069% (dry weight) | [4] |

Experimental Protocols

This section details methodologies for the cultivation of this compound-producing microorganisms, enhancement of production, and subsequent extraction and quantification of the target compounds.

Cultivation of Streptomyces ficellus for Enhanced this compound Production

This protocol is based on the findings of enhanced this compound production using a modified marine broth.

1. Media Preparation:

-

Seed Culture Medium (YM Broth):

-

Yeast Extract: 5 g/L

-

Malt Extract: 30 g/L

-

Dissolve in distilled water and adjust pH to 7.3.

-

Sterilize by autoclaving at 121°C for 20 minutes.

-

-

Production Medium (Modified Marine Broth):

-

Marine Broth: 37.4 g/L (commercial formulation)

-

Soluble Starch: Depleted (or 10 g/L for initial growth phase)

-

Adjust pH to 7.3 with NaOH.

-

Sterilize by autoclaving at 121°C for 20 minutes.

-

2. Inoculation and Fermentation:

-

Inoculate a 100 mL flask containing 30 mL of YM broth with a loopful of Streptomyces ficellus from a mature agar plate.

-

Incubate at 28°C on a rotary shaker at 200 rpm for 3 days to generate a seed culture.

-

Transfer the seed culture (1% v/v) to a 1 L flask containing 400 mL of the production medium.

-

Incubate the production culture at 28°C on a rotary shaker at 200 rpm for 4-7 days.

3. Monitoring Production:

-

Aseptically withdraw samples at regular intervals (e.g., every 24 hours) to monitor cell growth (optical density at 600 nm) and this compound concentration by HPLC or LC-MS/MS.

Extraction and Purification of this compound from Streptomyces Culture

This protocol outlines a general procedure for the extraction and purification of this compound from a fermentation broth.

1. Harvesting:

-

After the fermentation period, centrifuge the culture broth at 12,000 rpm for 20 minutes to separate the mycelium from the supernatant.

2. Extraction:

-

The supernatant contains the secreted this compound. Due to its high polarity, direct extraction with common organic solvents is inefficient. An ion-exchange chromatography approach is recommended.

-

Pass the supernatant through a column packed with a strong cation exchange resin (e.g., Dowex 50W-X8, H+ form).

-

Wash the column with deionized water to remove unbound impurities.

-

Elute the bound this compound with a gradient of ammonium hydroxide (e.g., 0.1 M to 2 M).

-

Collect fractions and monitor for the presence of this compound using a suitable analytical method (e.g., TLC or HPLC).

3. Purification:

-

Pool the this compound-containing fractions and concentrate them under reduced pressure.

-

For further purification, employ preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., a C18 or HILIC column).

Quantification of 1-Deoxythis compound by HPLC-MS/MS

This protocol provides a sensitive and specific method for the quantification of DNJ.

1. Sample Preparation:

-

Filter the crude extract or purified fractions through a 0.22 µm syringe filter.

-

Derivatization (optional but can improve chromatographic performance): Mix the sample with 9-fluorenylmethyl chloroformate (FMOC-Cl) in a borate buffer (pH 8.5) to derivatize the amino group of DNJ. Quench the reaction with glycine.

2. HPLC Conditions:

-

Column: TSKgel Amide-80 or a similar HILIC column.

-

Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

-

Flow Rate: 0.6 mL/min.

-

Column Temperature: 25°C.

3. Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for DNJ: m/z 164.1 -> 146.1, 128.1, 110.1, 92.1, 74.1, 60.1.

-

Optimize collision energy and other source parameters for maximum sensitivity.

4. Quantification:

-

Prepare a standard curve using a certified reference standard of 1-deoxythis compound.

-

Calculate the concentration of DNJ in the samples by comparing their peak areas to the standard curve.

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the biosynthetic pathway of 1-deoxythis compound in bacteria and a general experimental workflow for its production and analysis.

References

- 1. Enhanced production of this compound via Streptomyces ficellus cultivation using marine broth and inhibitory activity of the culture for seeds of parasitic weeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Production of the α-glycosidase inhibitor 1-deoxythis compound from Bacillus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Stereoselective Synthesis of Nojirimycin and Its Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nojirimycin and its analogues are a class of iminosugars that have garnered significant attention in medicinal chemistry and drug development due to their potent glycosidase inhibitory activities.[1][2] These compounds are structural mimics of monosaccharides where the endocyclic oxygen atom is replaced by a nitrogen atom.[3] This structural modification leads to their ability to competitively inhibit various glycosidases, enzymes crucial for carbohydrate metabolism and glycoprotein processing.[1][4] Consequently, this compound and its derivatives have been explored for the treatment of various diseases, including diabetes, viral infections, and lysosomal storage disorders.[1][3] One notable analogue, N-butyl-1-deoxythis compound (Miglustat), is an approved drug for Gaucher's disease.[5][6]

The therapeutic potential of these iminosugars is intrinsically linked to their stereochemistry. The precise spatial arrangement of the hydroxyl groups on the piperidine ring dictates their binding affinity and selectivity for target glycosidases. Therefore, the development of stereoselective synthetic routes to access enantiomerically pure this compound and its analogues is of paramount importance. This document provides an overview of key stereoselective synthetic strategies, detailed experimental protocols for selected reactions, and a summary of quantitative data from representative syntheses.

Synthetic Strategies Overview

The stereoselective synthesis of this compound and its analogues has been approached through various strategies, broadly categorized into two main routes: those starting from carbohydrate precursors and those employing non-carbohydrate chiral pool starting materials.

-

Carbohydrate-Based Syntheses: These routes leverage the pre-existing stereocenters of readily available sugars like D-glucose or D-mannitol.[7][8] Key transformations often involve the introduction of a nitrogen atom and subsequent cyclization to form the piperidine ring. Common methods include reductive amination of sugar-derived keto-aldehydes or intramolecular nucleophilic substitution of appropriately functionalized carbohydrate derivatives.[9]

-

Non-Carbohydrate-Based Syntheses: These approaches build the chiral piperidine core from acyclic, non-carbohydrate starting materials. Asymmetric reactions, such as Sharpless asymmetric epoxidation or dihydroxylation, are often employed to install the required stereocenters.[7][10] This strategy offers flexibility in accessing a wider range of stereoisomers and analogues.